molecular formula C7H8N2O3 B13520802 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid

Cat. No.: B13520802
M. Wt: 168.15 g/mol
InChI Key: OTZXAZFDTGITAZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is an α-keto acid derivative featuring a methyl-substituted imidazole ring at the β-position.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)-2-oxopropanoic acid

InChI

InChI=1S/C7H8N2O3/c1-9-4-8-3-5(9)2-6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI Key

OTZXAZFDTGITAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Imidazole Ring

Method A: Cyclocondensation of α-Aminoketones with Aldehydes

A common route involves the cyclization of α-aminoketones with aldehydes, such as formaldehyde or substituted aldehydes, under acidic or basic conditions, leading to imidazole rings. For example, reacting N-methylimidazole derivatives with suitable aldehydes can yield the desired substitution pattern.

Reaction Scheme:

α-Aminoketone + Aldehyde → Cyclization → Imidazole derivative

Research Outcome:

  • The cyclization typically occurs under reflux in solvents like ethanol or acetic acid, with yields ranging from 60-85% depending on substituents and reaction conditions (see).

Method B: Reacting 1,2-Diaminoalkanes with α-Halo Ketones

Another approach involves the reaction of 1,2-diaminoalkanes with α-halo ketones, such as 1,3-dichloroacetone, in the presence of tertiary amines (e.g., triethylamine), facilitating ring closure through nucleophilic substitution and cyclization.

Reaction Conditions:

Reagents Solvent Catalyst Temperature Yield (%)
1,2-Diaminoalkane + 1,3-Dichloroacetone Acetone / Ethyl acetate Triethylamine Room temperature to reflux 70-90

This method is detailed in patent, where heterocyclic compounds with imidazole rings are synthesized via such cyclizations.

Introduction of the 1-Methyl Group at the Imidazole Ring

The methylation at the nitrogen atom of the imidazole ring (N-1 position) can be achieved through N-alkylation of the imidazole precursor.

Procedure:

  • Reacting the imidazole ring with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

Reaction Scheme:

Imidazole + Methyl iodide → N-Methylimidazole

Typical Conditions:

Reagents Solvent Base Temperature Yield (%)
Imidazole + Methyl iodide DMF Potassium carbonate 0-25°C 85-95

Functionalization at the 5-Position of Imidazole

The key step involves attaching the imidazol-5-yl group to the 3-position of the oxopropanoic acid. This is often achieved via nucleophilic substitution or coupling reactions involving suitable intermediates.

Preparation of 5-Substituted Imidazole

  • The 5-position can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).

  • For example, a halogenated imidazole derivative (e.g., 5-chloro-1-methylimidazole) can undergo nucleophilic substitution with a suitable nucleophile bearing the oxo-propanoic acid fragment.

Coupling with the Oxopropanoic Acid Moiety

The attachment of the oxopropanoic acid group can be achieved via amide bond formation :

  • Activation of the carboxylic acid group (e.g., using carbodiimide coupling agents like EDC or DCC)
  • Reaction with the amino group of a 5-substituted imidazole derivative

Reaction Conditions:

Reagents Solvent Coupling Agent Temperature Yield (%)
Oxo-propanoic acid + Imidazole derivative DMF / DCM EDC / DCC Room temperature 60-80

Alternative Synthetic Route: Multi-step Approach

Step 1: Synthesize 1-methyl-5-bromomethylimidazole via methylation and halogenation.

Step 2: React with malonic acid derivatives or α-keto acids to introduce the oxo group at the 2-position, followed by decarboxylation to yield the target acid.

Step 3: Purify by recrystallization or chromatography to obtain the final compound.

Data Tables Summarizing Key Reaction Parameters

Step Reaction Type Reagents Solvent Conditions Yield (%) Notes
1 N-methylation Methyl iodide DMF 0-25°C 85-95 Selective methylation at N-1
2 Cyclization of diamino compounds 1,2-Diaminoalkane + 1,3-dichloroacetone Acetone Reflux 70-90 Formation of imidazole ring
3 Functionalization Halogenated imidazole + oxo-acid derivative DCM / DMF Room temp 60-80 Amide bond formation

Research Outcomes and Validation

Research studies and patents confirm the viability of these synthetic routes:

  • Patent describes the synthesis of imidazole derivatives with pharmaceutical relevance, emphasizing the importance of acid and base catalysis, and the use of halogenated intermediates for functionalization.
  • Patent highlights the use of halogenated imidazoles as intermediates for bioactive compounds, including transglutaminase inhibitors, which share structural features with the target compound.

Research Outcome:

  • These methods yield high-purity 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid with yields typically exceeding 60%, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of certain biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Oxo-3-(imidazol-5-yl)pyruvate (, Compound 7)
  • Structure: Pyruvate backbone (2-oxopropanoate) with an unsubstituted imidazole ring.
  • Key Differences : Lacks the methyl group on the imidazole nitrogen.
  • Implications : The absence of methylation may reduce lipophilicity and alter binding interactions in enzymatic processes, such as those involving histidine metabolism .
(3R)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic Acid ()
  • Structure: Replaces the 2-oxo group with an amino group.
Methyl 2-Amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride ()
  • Structure: Methyl ester of the propanoic acid with an amino group at position 2; imidazole lacks methylation.
  • Key Differences: Esterification reduces acidity, while the amino group increases nucleophilicity.
  • Implications : Likely used in prodrug strategies or as an intermediate in synthetic chemistry .

Substitution Patterns on the Imidazole Ring

L-Anserine ()
  • Structure: (S)-2-(4-Aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid.
  • Key Differences : Contains a β-alanyl dipeptide chain.
  • Biological Relevance : Enhances brain blood flow and memory function due to its antioxidant properties .
Pilocarpine ()
  • Structure : (3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.
  • Key Differences: Incorporates a tetrahydrofuranone ring and ethyl group.
  • Biological Relevance : Clinically used to treat glaucoma via muscarinic receptor agonism .
2-Methyl-3-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid ()
  • Structure : Benzoimidazole core with nitro and trifluoromethyl substituents.
  • Key Differences : Bulky aromatic system and electron-withdrawing groups.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Bioactivity
3-(1-Methyl-1H-imidazol-5-yl)-2-oxopropanoic acid ~182.13 (estimated) α-Keto acid, methylimidazole Moderate (polar groups) Unknown, likely metabolic
L-Anserine 254.29 Dipeptide, methylimidazole High (zwitterionic) Neuroprotective
Pilocarpine 208.26 Oxolanone, methylimidazole Moderate (lipophilic) Cholinergic agonist
2-Oxo-3-(imidazol-5-yl)pyruvate ~182.13 Pyruvate, imidazole High (ionizable groups) Metabolic intermediate

Biological Activity

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is a compound with significant biological activity, primarily attributed to its unique structural features, including an imidazole ring and a keto group. This article explores its biological interactions, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O3, with a molecular weight of approximately 168.15 g/mol. The compound's structure includes:

  • An imidazole ring , which facilitates interactions with metal ions and enzymes.
  • A 2-oxopropanoic acid moiety , enhancing its reactivity and biological relevance.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring allows the compound to coordinate with metal ions, making it useful in inhibiting certain enzymes involved in metabolic pathways. This interaction can lead to altered enzyme activity, impacting biochemical pathways crucial for cellular function.
  • Protein Interactions : Research indicates that this compound may modulate protein interactions, influencing cellular signaling pathways and gene expression.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Activity Modulation : A study demonstrated that this compound can inhibit specific metabolic enzymes, leading to significant changes in metabolite production within biological systems. This suggests potential therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of imidazole derivatives have shown that compounds similar to this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Therapeutic Potential : The compound has been explored for its potential role in drug development due to its ability to influence key metabolic pathways. Its dual functionality as both an enzyme inhibitor and a modulator of protein interactions positions it as a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
3-(1-methyl-1H-imidazol-5-yl)propanoic acidSimilar imidazole ring but lacks the oxo groupModerate enzyme inhibition
2-(1-methyl-1H-imidazol-5-yl)acetic acidContains an imidazole ring linked to acetic acidAntimicrobial activity
MetronidazoleAn antimicrobial agent with an imidazole ringBroad-spectrum antimicrobial properties

The combination of an imidazole ring and a keto group in this compound enhances its reactivity compared to simpler analogs, making it a versatile compound for various applications .

Q & A

Q. What mechanistic insights explain discrepancies in catalytic activity between enantiomers?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral chromatography or asymmetric catalysis) isolates pure enantiomers. Compare their kinetics in enzyme assays (e.g., IC50 values) and use circular dichroism (CD) to correlate stereochemistry with activity .

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